2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-6-11-21(25-24-14)27-17-9-7-16(8-10-17)23-20(26)12-15-13-22-19-5-3-2-4-18(15)19/h2-11,13,22H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVGXHSDGLQJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetamide group. The phenyl ring is then functionalized with the pyridazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core may yield indole-3-carboxylic acid derivatives, while reduction of the acetamide group can produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C27H31N7O2
- Molecular Weight: 485.6 g/mol
- IUPAC Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide
The compound features an indole structure, which is known for its diverse biological activities, combined with a pyridazine derivative that enhances its pharmacological profile.
Anticancer Properties
Research indicates that 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies utilizing the agar well diffusion method have shown moderate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potential use in treating bacterial infections .
Recent Investigations
- A study published in ACS Omega highlighted the synthesis and evaluation of similar indole derivatives, emphasizing their anticancer potential and the importance of structural modifications for enhancing biological activity .
- Another research article focused on the synthesis of related compounds with antimicrobial properties, providing insights into structure–activity relationships that could guide future modifications of this compound .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the pyridazinyl group, which may result in different biological activities.
N-(4-(6-methylpyridazin-3-yl)phenyl)acetamide: Lacks the indole core, which can affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the indole core and the pyridazinyl-substituted phenyl ring in 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide makes it unique. This combination of structural features contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide , also known by its CAS number 1203015-31-9 , is a synthetic derivative of indole and pyridazine. Its molecular formula is , with a molecular weight of 357.4 g/mol . This compound has garnered attention in recent years due to its potential biological activities, particularly as an antiviral agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| Structure | Structure |
Antiviral Properties
Recent studies have indicated that compounds structurally similar to This compound exhibit significant antiviral properties, particularly against SARS-CoV-2 and other respiratory viruses.
- SARS-CoV-2 Inhibition : Research involving a library of N-phenyl-acetamides demonstrated that several analogs effectively inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Among these, compounds closely related to our target compound showed promising results with low effective concentration (EC50) values, indicating strong antiviral activity with minimal cytotoxicity .
- Dual Inhibition of RSV and IAV : A series of studies have revealed that derivatives of indole-based compounds, including those with similar structures to This compound , serve as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). The most potent derivatives exhibited EC50 values in the low micromolar range, demonstrating their potential as therapeutic agents against these viral infections .
The proposed mechanism for the antiviral activity of these compounds involves the inhibition of viral replication by targeting key enzymes such as RdRp. This inhibition is critical for the viral life cycle, leading to reduced viral load in infected cells.
Study 1: Inhibition of SARS-CoV-2 RdRp
In a study conducted by Zhang et al. (2020), a library of 103 compounds was screened for their ability to inhibit SARS-CoV-2 RdRp. The findings indicated that several compounds, including those structurally similar to This compound , displayed significant inhibition with EC50 values ranging from 0.94 μM to 1.41 μM, showcasing their potential as effective antiviral agents .
Study 2: Dual Activity Against RSV and IAV
Another investigation focused on the antiviral efficacy against RSV and IAV highlighted that certain derivatives exhibited dual inhibitory effects. Compounds within this class showed low micromolar EC50 values, indicating their potential for further development as broad-spectrum antiviral drugs .
Q & A
Q. What spectroscopic techniques are essential for confirming the structure and purity of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups and verify regiochemistry (e.g., indole NH resonance at ~10–12 ppm, pyridazine ring protons).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and detects isotopic patterns.
- Infrared (IR) Spectroscopy: Validates amide C=O stretches (~1650–1700 cm⁻¹) and indole/pyridazine ring vibrations.
- Purity Assessment: HPLC or TLC with UV/fluorescence detection ensures ≥95% purity .
Q. What multi-step synthetic routes are typically used to synthesize this compound?
Answer: A common approach involves:
Indole Core Synthesis: Alkylation or Friedel-Crafts acylation to introduce the acetamide side chain.
Pyridazine Functionalization: Nucleophilic aromatic substitution (e.g., coupling 6-methylpyridazin-3-ol with a halogenated phenyl intermediate).
Final Coupling: Amide bond formation between indole and pyridazine moieties using carbodiimide coupling agents (e.g., EDC/HOBt).
Key Conditions: Sodium hydroxide as a base, dimethylformamide (DMF) as solvent, and inert atmosphere for moisture-sensitive steps .
Q. What pharmacological activities are associated with this compound?
Answer:
- Enzyme/Receptor Targeting: Potential inhibition of kinases or G-protein-coupled receptors due to indole’s π-stacking and pyridazine’s hydrogen-bonding capabilities.
- Anticancer Activity: Demonstrated in preliminary assays against breast cancer cell lines (e.g., MCF-7) via apoptosis induction .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?
Answer:
- Cross-Validation: Use IR to confirm functional groups absent in NMR/MS (e.g., amide C=O).
- Isotopic Labeling: Introduce deuterated analogs to clarify ambiguous proton environments.
- X-ray Crystallography: Definitive 3D structure determination resolves regiochemical ambiguities .
Q. What strategies optimize reaction yield in the coupling of indole and pyridazine moieties?
Answer:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Temperature Control: Stepwise heating (50–80°C) minimizes side reactions.
- Purification: Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound .
Q. How do structural modifications influence the compound’s bioactivity?
Answer:
| Modification | Impact on Bioactivity | Evidence Source |
|---|---|---|
| Indole C3 Substituents | Methoxy groups enhance solubility and receptor affinity. | |
| Pyridazine Methyl Group | Improves metabolic stability but reduces potency. | |
| Acetamide Chain | Longer chains decrease cell permeability. |
Q. What experimental approaches elucidate the mechanism of enzyme inhibition?
Answer:
Q. How can regioselectivity challenges in pyridazine functionalization be addressed?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer substitution to the desired position.
- Microwave-Assisted Synthesis: Enhances reaction specificity by reducing side pathways .
Methodological Considerations
- Data Contradictions: Discrepancies in MS fragmentation patterns may arise from in-source decay; use soft ionization (ESI) for clarity .
- Scale-Up Challenges: Multi-step syntheses require strict control of stoichiometry and intermediates’ stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
